Lovastatin-d3 Sel de sodium de l'acide hydroxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

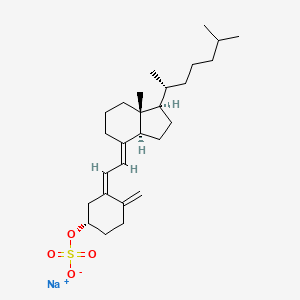

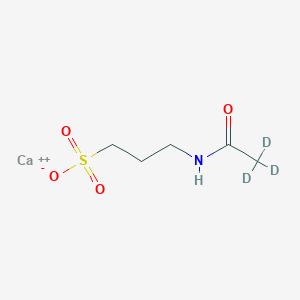

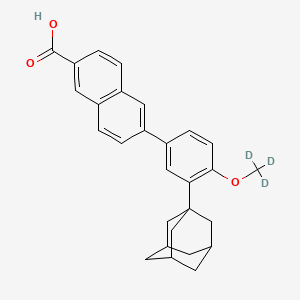

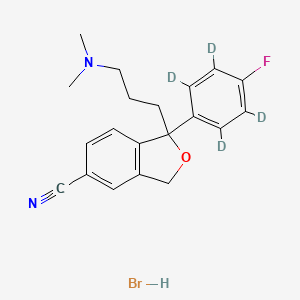

Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterium-labeled metabolite of Lovastatin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Lovastatin. The compound has a molecular formula of C24H34D3NaO6 and a molecular weight of 447.56 .

Applications De Recherche Scientifique

Lovastatin-d3 Hydroxy Acid Sodium Salt is widely used in scientific research for:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Lovastatin.

Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.

Drug Development: As a reference standard in the development of new statin drugs.

Analytical Method Development: For the development and validation of analytical methods in quality control.

Mécanisme D'action

- The primary target of Lovastatin-d3 Hydroxy Acid Sodium Salt is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This hepatic microsomal enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early rate-limiting step in cholesterol biosynthesis .

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Lovastatin-d3 Hydroxy Acid Sodium Salt plays a crucial role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is responsible for catalyzing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol . By inhibiting this enzyme, Lovastatin-d3 Hydroxy Acid Sodium Salt effectively reduces cholesterol synthesis. The compound interacts with various biomolecules, including low-density lipoprotein receptors, which are upregulated as a result of decreased cholesterol levels .

Cellular Effects

Lovastatin-d3 Hydroxy Acid Sodium Salt has significant effects on various cell types and cellular processes. It influences cell function by inhibiting the mevalonate pathway, leading to reduced cholesterol synthesis and increased uptake of low-density lipoprotein by cells . This compound also affects cell signaling pathways, particularly those involving small GTP-binding proteins such as Ras and Rho, which are essential for cell proliferation and survival . Additionally, Lovastatin-d3 Hydroxy Acid Sodium Salt can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating the cGAS-STING pathway .

Molecular Mechanism

The molecular mechanism of Lovastatin-d3 Hydroxy Acid Sodium Salt involves competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The compound binds to the active site of the enzyme, preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates low-density lipoprotein receptors on the cell surface, enhancing the clearance of low-density lipoprotein from the bloodstream . Additionally, the inhibition of the mevalonate pathway affects the synthesis of isoprenoids, which are crucial for the post-translational modification of proteins involved in cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lovastatin-d3 Hydroxy Acid Sodium Salt can change over time. The compound is stable when stored at -20°C and is soluble in chloroform, ethyl acetate, methanol, and water . Over time, the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase by Lovastatin-d3 Hydroxy Acid Sodium Salt leads to sustained reductions in cholesterol synthesis and alterations in cellular metabolism . Long-term studies have shown that the compound can induce apoptosis and inhibit cell proliferation in certain cancer cell lines .

Dosage Effects in Animal Models

The effects of Lovastatin-d3 Hydroxy Acid Sodium Salt vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects . At higher doses, Lovastatin-d3 Hydroxy Acid Sodium Salt can cause toxic effects, including muscle damage and liver toxicity . These adverse effects are likely due to the inhibition of the mevalonate pathway and the subsequent depletion of essential isoprenoids required for cellular function.

Metabolic Pathways

Lovastatin-d3 Hydroxy Acid Sodium Salt is involved in the mevalonate pathway, where it inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition reduces the synthesis of mevalonate, a precursor for cholesterol and other isoprenoids . The compound also affects the synthesis of coenzyme Q10, a crucial component of the mitochondrial electron transport chain . By disrupting these metabolic pathways, Lovastatin-d3 Hydroxy Acid Sodium Salt can alter cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, Lovastatin-d3 Hydroxy Acid Sodium Salt is transported and distributed through various mechanisms. The compound is highly bound to plasma proteins, which facilitates its transport in the bloodstream . It can cross the blood-brain barrier and the placenta, indicating its ability to reach various tissues . The uptake of Lovastatin-d3 Hydroxy Acid Sodium Salt by the liver is enhanced by the activity of organic anion-transporting polypeptides, which play a crucial role in its distribution and clearance .

Subcellular Localization

Lovastatin-d3 Hydroxy Acid Sodium Salt is localized within specific subcellular compartments, where it exerts its effects. The compound is primarily found in the cytoplasm, where it inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase . Additionally, Lovastatin-d3 Hydroxy Acid Sodium Salt can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis in certain cell types . The subcellular localization of the compound is influenced by various factors, including its lipophilicity and interactions with cellular transporters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lovastatin-d3 Hydroxy Acid Sodium Salt is typically synthesized by reacting Lovastatin-d3 Hydroxy Acid with sodium hydroxide. During this reaction, the hydroxy acid undergoes proton exchange to form the sodium salt .

Industrial Production Methods: The industrial production of Lovastatin-d3 Hydroxy Acid Sodium Salt involves the fermentation of Aspergillus terreus to produce Lovastatin, followed by chemical modification to introduce deuterium atoms. The final step involves the reaction with sodium hydroxide to form the sodium salt .

Types of Reactions:

Oxidation: Lovastatin-d3 Hydroxy Acid Sodium Salt can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur, particularly involving the hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution can result in various ester derivatives .

Comparaison Avec Des Composés Similaires

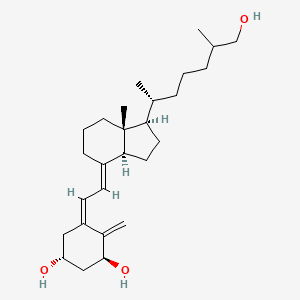

Lovastatin: The parent compound, used to lower cholesterol levels.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Simvastatin: A statin similar to Lovastatin but with different metabolic pathways.

Uniqueness: Lovastatin-d3 Hydroxy Acid Sodium Salt is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .

Propriétés

Numéro CAS |

1217528-38-5 |

|---|---|

Formule moléculaire |

C24H34O6D3Na |

Poids moléculaire |

447.56 |

Apparence |

White to Off-White Solid |

melting_point |

179-188°C (dec.) |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

119410-08-1 (unlabelled) |

Synonymes |

Lovastatin-d3 Sodium Salt; MB 530B-d3 |

Étiquette |

Lovastatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.